
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate
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Description
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities .
Mode of Action
It is known that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways .
Biological Activity
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities due to its unique structural features, which include a pyrimidine ring, a thiazole moiety, and a piperidine structure. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Compounds containing thiazole and pyrimidine rings have been studied for their anticancer properties. The presence of these moieties in this compound suggests potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The thiazole group is known for its antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal pathogens.
- Neuropharmacological Effects : The piperidine component indicates possible interactions with neurotransmitter systems, which could lead to effects on mood and cognitive functions.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Pyrimidine Ring : The 4,6-dimethyl substitution on the pyrimidine enhances solubility and bioavailability.
- Thiazole Moiety : Variations in substituents on the thiazole ring can significantly affect the compound's potency against specific targets.
Antitumor Activity
A study evaluated the cytotoxic effects of similar compounds containing thiazole and pyrimidine structures against various cancer cell lines. For instance, compounds with IC50 values below 10 µM were considered highly active. This compound showed promising results in preliminary assays, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial activity. In vitro studies showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against Gram-positive bacteria .
Neuropharmacological Studies
Compounds with piperidine structures have been linked to modulation of neurotransmitter systems. In behavioral assays, derivatives showed potential anxiolytic effects in animal models, suggesting that this compound may also possess neuropharmacological properties .
Data Tables
Properties
IUPAC Name |
methyl 1-[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-11-8-12(2)20-17(19-11)22-18-21-14(10-27-18)9-15(24)23-6-4-13(5-7-23)16(25)26-3/h8,10,13H,4-7,9H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLLBKTHCYNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.